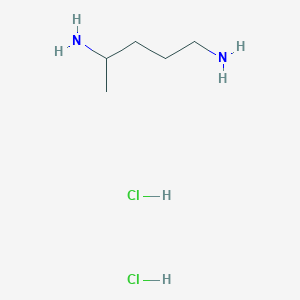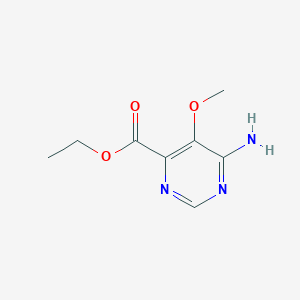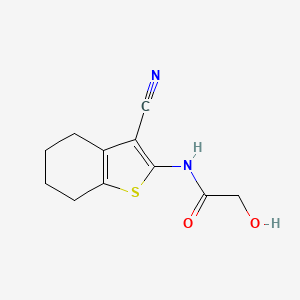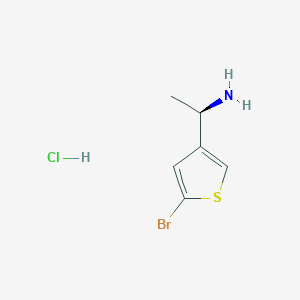
(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of substituted ethanamines. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Bromothiophen-3-yl)ethanamine typically involves the bromination of thiophene followed by the introduction of the ethanamine group. A common synthetic route might include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Ethanamine Moiety: The brominated thiophene is then reacted with an appropriate amine precursor under reductive amination conditions to form the ethanamine group.
Hydrochloride Salt Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potentially used in catalytic processes involving thiophene derivatives.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Pharmaceuticals: Explored as a precursor or active ingredient in drug development.
Therapeutic Agents: Potential use in the treatment of certain medical conditions.
Industry
Material Science: Used in the development of materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring could play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(5-Chlorothiophen-3-yl)ethanamine;hydrochloride: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(5-Methylthiophen-3-yl)ethanamine;hydrochloride: Similar structure with a methyl group instead of bromine.
(1R)-1-(5-Fluorothiophen-3-yl)ethanamine;hydrochloride: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride may confer unique reactivity and binding properties compared to its analogs with different substituents. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
(1R)-1-(5-bromothiophen-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQYVDLAWUTKI-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
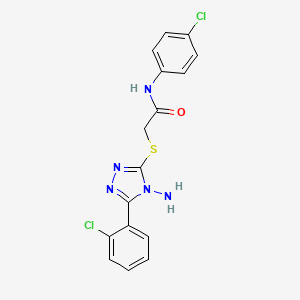
![8-[(4-methoxyphenyl)methyl]-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2707379.png)

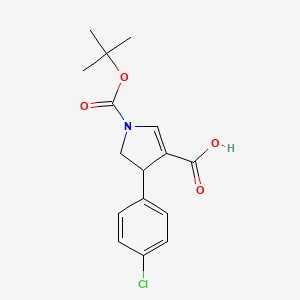
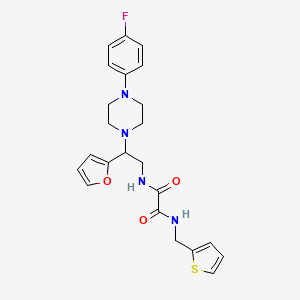
![6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2707385.png)
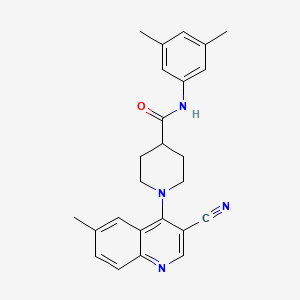


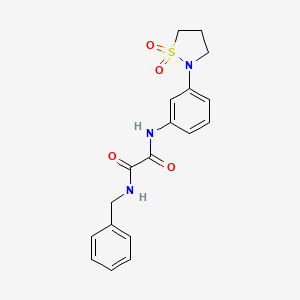
![2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide](/img/structure/B2707396.png)
